molecular formula C19H20ClNO3S B12132859 N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide

Cat. No.: B12132859
M. Wt: 377.9 g/mol
InChI Key: AVVNLHKAWVTSOW-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a 4-chlorobenzyl group, a 1,1-dioxidotetrahydrothiophen-3-yl group, and a 4-methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide typically involves multiple steps:

    Formation of the 4-chlorobenzyl intermediate: This step involves the chlorination of benzyl compounds to introduce the 4-chlorobenzyl group.

    Synthesis of the 1,1-dioxidotetrahydrothiophen-3-yl intermediate: This step involves the oxidation of tetrahydrothiophene to form the 1,1-dioxidotetrahydrothiophen-3-yl group.

    Coupling reaction: The final step involves the coupling of the 4-chlorobenzyl intermediate with the 1,1-dioxidotetrahydrothiophen-3-yl intermediate and 4-methylbenzamide under specific reaction conditions, such as the presence of a coupling agent and a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or benzamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-benzamide: Similar structure but lacks the 4-methyl group.

    N-(4-chlorobenzyl)-N-(tetrahydrothiophen-3-yl)-4-methylbenzamide: Similar structure but lacks the 1,1-dioxide group.

    N-(benzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide: Similar structure but lacks the 4-chloro group.

Uniqueness

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide is unique due to the presence of all three functional groups: the 4-chlorobenzyl group, the 1,1-dioxidotetrahydrothiophen-3-yl group, and the 4-methylbenzamide moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C19H20ClNO3S

Molecular Weight

377.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide

InChI

InChI=1S/C19H20ClNO3S/c1-14-2-6-16(7-3-14)19(22)21(18-10-11-25(23,24)13-18)12-15-4-8-17(20)9-5-15/h2-9,18H,10-13H2,1H3

InChI Key

AVVNLHKAWVTSOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3

Origin of Product

United States

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